1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-6-iodophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include 1-(2-Amino-6-iodophenyl)-1-hydroxypropan-2-one, 1-(2-Amino-6-iodophenyl)-1-alkoxypropan-2-one, and 1-(2-Amino-6-iodophenyl)-1-aminopropan-2-one.
Oxidation Reactions: Products include 1-(2-Nitro-6-iodophenyl)-1-bromopropan-2-one and 1-(2-Nitroso-6-iodophenyl)-1-bromopropan-2-one.
Reduction Reactions: Products include 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-ol and 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-amine.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-6-iodophenyl)ethanone: Similar structure but lacks the bromine atom and has a shorter carbon chain.
(2-Amino-6-iodophenyl)methanol: Contains a hydroxyl group instead of a carbonyl group and lacks the bromine atom.
Uniqueness
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and interaction profiles. This dual halogenation allows for a broader range of chemical modifications and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H9BrINO |
---|---|
Molekulargewicht |
353.98 g/mol |
IUPAC-Name |
1-(2-amino-6-iodophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,12H2,1H3 |
InChI-Schlüssel |
QJOSSKFPLCUXSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1I)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.